N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide
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Overview
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 3,3,3-trifluoropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide
- N-[Cyano-(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide
Uniqueness
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide stands out due to its trifluoropropanamide moiety, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable for applications requiring high stability and resistance to metabolic degradation .
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N2O/c12-6-1-2-7(8(13)3-6)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAFGZSXLHVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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